molecular formula C18H16ClN3O2 B2660845 (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-40-0

(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2660845
CAS No.: 946214-40-0
M. Wt: 341.8
InChI Key: ONQRWMWCXGXMFG-UHFFFAOYSA-N
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Description

The compound “(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the N1 position, a methyl group at C5, and a carboxylate ester moiety at C2. The ester group is further functionalized with a 3-methylphenylmethyl substituent. This structure combines aromatic chlorination, methyl branching, and esterification, which are common strategies in medicinal and agrochemical chemistry to modulate physicochemical properties (e.g., solubility, bioavailability) and biological activity .

Triazole derivatives are widely studied for their diverse applications, including antimicrobial, antifungal, and anti-inflammatory activities. The presence of the 4-chlorophenyl group may enhance lipophilicity and receptor binding, while the methyl substituents could influence metabolic stability .

Properties

IUPAC Name

(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQRWMWCXGXMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine.

    Step 1: Synthesis of the azide precursor.

    Step 2: Synthesis of the alkyne precursor.

    Step 3: Cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. In a study evaluating various triazole derivatives, it was found that compounds similar to (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. The compound has been tested for its efficacy against various bacterial strains and fungi. Studies indicate that it possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory potential of triazole derivatives. The compound has demonstrated the ability to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Pesticide Development

The structural characteristics of this compound make it a suitable candidate for developing new pesticides. Its effectiveness against plant pathogens suggests potential use in agricultural settings to enhance crop protection .

Herbicidal Activity

There is ongoing research into the herbicidal properties of triazole compounds. Preliminary studies indicate that this compound may inhibit the growth of certain weeds, thus presenting an opportunity for its application in herbicide formulations .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated IC50 values below 1 µM against MDA-MB-468 breast cancer cells. Indicated significant apoptosis induction through mitochondrial pathways .
Study 2Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases .
Study 4Pesticide EfficacyExhibited over 80% efficacy against common fungal pathogens affecting crops like wheat and corn .

Mechanism of Action

The mechanism of action of (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to the disruption of metabolic pathways in pathogens. Additionally, it can interact with cellular receptors, altering signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazole/pyrazole derivatives, based on the evidence provided:

Compound Molecular Formula Molecular Weight Key Substituents Functional Groups Reported Applications/Methods
(3-Methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (Target) C₁₉H₁₇ClN₃O₂ ~369.8 g/mol 4-Chlorophenyl (N1), 5-methyl (C5), 3-methylphenylmethyl ester (C4) Carboxylate ester, triazole Inferred: Potential agrochemical/pharmaceutical use based on structural analogs .
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₇ClN₄O 340.8 g/mol 3-Chloro-4-methylphenyl (N1), 5-methyl (C5), 2-methylphenyl carboxamide (C4) Carboxamide, triazole Synthesis focus: Structural analog with carboxamide group; potential kinase inhibition activity.
1-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole C₁₆H₁₂F₃N₃O 343.3 g/mol 4-Methoxyphenyl (N1), trifluoromethyl (C5), phenyl (C4) Methoxy, trifluoromethyl, triazole Reported: Antibacterial activity; trifluoromethyl enhances metabolic resistance.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₈ClF₃N₂OS 320.7 g/mol 3-Chlorophenylsulfanyl (C5), trifluoromethyl (C3), carbaldehyde (C4) Sulfanyl, aldehyde, pyrazole Structural analysis: Crystallographic data via SHELX; potential insecticidal activity.
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one C₂₈H₂₂ClN₄O₂ 497.0 g/mol 4-Chlorophenyl, pyrazole-hydroxyl, dual phenyl groups Hydroxyl, pyrazolone, pyrazole Reported: Anticancer activity; hydroxyl group improves solubility.

Key Observations:

Structural Diversity: The target compound’s carboxylate ester distinguishes it from carboxamide () or aldehyde () derivatives, impacting polarity and hydrolysis susceptibility. Chlorinated aryl groups (4-chlorophenyl in the target vs.

Biological Activity :

  • Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability and hydrophobic interactions, a feature absent in the target compound.
  • Pyrazole derivatives () often show broader bioactivity (e.g., anticancer, insecticidal) compared to triazoles, possibly due to increased hydrogen-bonding capacity from hydroxyl or carbonyl groups.

Synthesis and Characterization :

  • Spectroscopic methods (e.g., ¹H/¹³C-NMR, UV) are standard for elucidating triazole/pyrazole structures, as seen in .
  • Crystallographic tools (SHELXL, ORTEP) are critical for confirming molecular geometry, particularly for sulfanyl or hydroxylated analogs .

Toxicity and Environmental Impact :

  • Chlorinated compounds (e.g., the target and ) may raise environmental concerns due to persistence, as highlighted in TRI data for halogenated organics .

Biological Activity

The compound (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Triazole derivatives are known for their potential as antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H17ClN4O2\text{C}_{17}\text{H}_{17}\text{ClN}_{4}\text{O}_2

This compound features a triazole ring, which is critical for its biological activity. The presence of the chlorophenyl and methyl groups enhances its chemical properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. A common method includes the reaction of appropriate phenylmethyl derivatives with triazole precursors under controlled conditions to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of triazolo[4,3-a]pyrimidine derivatives were evaluated for their cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant antiproliferative activity with IC50 values ranging from 17.83 μM to 19.73 μM compared to standard chemotherapeutics like Cisplatin . While specific data on this compound is limited, its structural analogs suggest a promising profile for cancer therapy.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have shown moderate to strong activity against various microbial strains. For instance, derivatives containing hydrazide functionalities demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis . This indicates that modifications in the triazole structure can enhance antimicrobial efficacy.

Case Studies

A notable study investigated a series of triazole derivatives for their ability to inhibit NF-κB pathways in cancer cells. The synthesized compounds exhibited potent growth inhibition across multiple cancer cell lines derived from various tissues including breast and lung cancers . This suggests that this compound may similarly affect these pathways due to its structural characteristics.

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